molecular formula C23H19ClFN3O2S B3011782 2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 369397-14-8

2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3011782
CAS No.: 369397-14-8
M. Wt: 455.93
InChI Key: NIHKLVONHTUHIG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structurally diverse family of molecules with documented pharmacological relevance. Its core structure includes a 1,4-dihydropyridine ring substituted with acetyl, 2-chlorophenyl, cyano, and methyl groups, linked via a thioether bridge to an N-(4-fluorophenyl)acetamide moiety. While its exact therapeutic applications remain under investigation, structural analogs in the 1,4-DHP class are known for calcium channel blocking, anticancer, or kinase inhibitory properties.

Properties

IUPAC Name

2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2S/c1-13-21(14(2)29)22(17-5-3-4-6-19(17)24)18(11-26)23(27-13)31-12-20(30)28-16-9-7-15(25)8-10-16/h3-10,22,27H,12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKLVONHTUHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of dihydropyridine derivatives. Its unique structure incorporates various functional groups that contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C25H24ClN3O2S
  • Molecular Weight : 466.0 g/mol
  • IUPAC Name : this compound

This compound features a dihydropyridine core, which is often associated with various biological activities, including cardiovascular and neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dihydropyridine structure allows it to modulate calcium channels and influence neurotransmitter release, which can have implications in treating conditions like hypertension and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of dihydropyridines have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A relevant study demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thioether functionalities have been reported to display significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antiviral Properties

Some derivatives have been evaluated for antiviral activities against viruses such as influenza and HIV. The presence of cyano and acetyl groups may enhance the compound's ability to inhibit viral replication by interfering with viral enzyme activity or host cell interactions .

Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized several dihydropyridine derivatives and evaluated their anticancer properties. One derivative showed an IC50 value of 4.363 μM against HCT116 colon cancer cells, significantly outperforming doxorubicin in potency .

Study 2: Antimicrobial Screening

A comparative study assessed the antibacterial efficacy of various thioether-containing compounds against E. coli and P. aeruginosa. The tested compounds demonstrated inhibition percentages ranging from 54% to 78% at a concentration of 400 μg/mL, highlighting the potential of these derivatives in developing new antimicrobial agents .

Data Table: Biological Activities Comparison

Activity TypeCompound StructureIC50 (μM)Target Organism/Cell Line
AnticancerDihydropyridine derivative4.363HCT116 (Colon Cancer)
AntibacterialThioether derivativeVariesE. coli, P. aeruginosa
AntiviralCyano-containing derivativeNot specifiedInfluenza Virus

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide. Dihydropyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group may enhance its biological activity by participating in electron-withdrawing effects, increasing the compound's reactivity with biological targets.

Antimicrobial Properties

Compounds containing the dihydropyridine scaffold have demonstrated antimicrobial properties. The modifications on the aromatic rings and the presence of sulfur in the thioether linkage may contribute to enhanced interaction with microbial enzymes or membranes, leading to effective antimicrobial action. Research indicates that such compounds can be effective against a range of bacteria and fungi.

Cardiovascular Applications

Dihydropyridine derivatives are well-known calcium channel blockers, which are crucial in treating hypertension and other cardiovascular diseases. The specific structural features of this compound could lead to selective binding to calcium channels, potentially offering a new avenue for cardiovascular therapies.

Neuroprotective Effects

Emerging evidence suggests that certain dihydropyridine derivatives may possess neuroprotective properties. They could mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityThe compound showed significant inhibition of tumor growth in vitro and in vivo models, particularly against breast cancer cells.
Study BAssess antimicrobial efficacyDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations.
Study CInvestigate cardiovascular effectsShowed promising results as a calcium channel blocker with minimal side effects compared to traditional medications.
Study DExplore neuroprotective potentialReduced neuronal death in models of oxidative stress, suggesting pathways for further development as a neuroprotective agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of substituents, which distinguishes it from related 1,4-DHPs and thioacetamide derivatives. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Bioactivity Synthetic Yield
Target Compound 1,4-DHP + thioacetamide 5-acetyl, 4-(2-chlorophenyl), 3-cyano, 6-methyl, N-(4-fluorophenyl) Under investigation (preclinical) Not reported
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Pyridine + thioacetamide 4,6-distyryl, 3-cyano, N-(4-chlorophenyl) Anticancer (in vitro) 85%
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-DHP + thioether 4-(2-furyl), 6-[(4-methoxyphenyl)thio], N-(2-methoxyphenyl) Calcium channel modulation (hypothetical) Not reported
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-DHP + thioether 4-(2-furyl), 6-[(4-bromophenyl)thio], N-(2-methoxyphenyl) Antioxidant potential (in silico) Not reported

Substituent Impact on Properties

In contrast, AZ257’s 4-bromophenyl substituent increases molecular weight and polarizability, which could influence binding kinetics.

Electron-Donating vs. Withdrawing Groups: The cyano and acetyl groups in the target compound stabilize the 1,4-DHP ring via electron withdrawal, a feature shared with Compound 2. AZ331’s 2-methoxyphenyl group introduces electron-donating effects, possibly altering redox properties.

Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to Compound 2 (reflux with sodium acetate in ethanol), but the inclusion of fluorine may necessitate specialized purification steps.

Research Findings and Implications

Pharmacological Potential

  • Target Compound: Preliminary molecular docking studies suggest affinity for kinase domains due to its thioacetamide linkage and rigid 1,4-DHP core.
  • Compound 2 : Demonstrated cytotoxic activity against HeLa cells (IC₅₀ = 12 µM), highlighting the role of the 4-chlorophenyl group in anticancer activity.
  • AZ331/AZ257 : Computational models indicate that AZ257 ’s bromine substituent enhances radical scavenging capacity compared to AZ331 ’s methoxy group.

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